Furo[3,2-c]pyridin-6-ylmethanol: A Technical Primer for Advanced Drug Discovery
Furo[3,2-c]pyridin-6-ylmethanol: A Technical Primer for Advanced Drug Discovery
An In-Depth Technical Guide:
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will dissect the chemical identity, synthesis, and biological relevance of Furo[3,2-c]pyridin-6-ylmethanol, situating it within the broader context of the furo[3,2-c]pyridine class as a privileged scaffold in modern therapeutics.
Core Compound Identification and Physicochemical Profile
Precise identification is the bedrock of reproducible research. Furo[3,2-c]pyridin-6-ylmethanol is a distinct chemical entity within the broader class of furopyridines, which are heterocyclic compounds featuring a fused furan and pyridine ring system.
The definitive nomenclature and key identifiers for this compound are:
A summary of its fundamental physicochemical properties is presented below. These computed values are essential for experimental design, including solvent selection, reaction temperature considerations, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | BenchChem[1], BLDpharm[2] |
| Molecular Weight | 149.15 g/mol | BenchChem[1], BLDpharm[2] |
| Calculated Density | 1.315 g/cm³ | BenchChem[1] |
| Calculated Boiling Point | 289.84°C at 760 mmHg | BenchChem[1] |
The Furo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The furo[3,2-c]pyridine core is not merely another heterocycle; it is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile starting point for developing novel therapeutics across different disease areas.
Expert Rationale: The therapeutic interest in this scaffold is largely due to its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors, which facilitate potent and often selective interactions with the ATP-binding pockets of protein kinases.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[3][4]
Derivatives of the furo[3,2-c]pyridine scaffold are actively investigated as inhibitors of key oncogenic signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[3]
-
JAK/STAT Pathway: Critical for cytokine signaling and implicated in various cancers and autoimmune diseases.[3]
The closely related furo[3,2-b]pyridine isomer has also been identified as a source of highly selective inhibitors for cdc-like kinases (CLKs) and as effective modulators of the Hedgehog signaling pathway, further cementing the therapeutic potential of the furopyridine family.[5][6][7]
Synthetic Strategies for the Furo[3,2-c]pyridine Core
Constructing the fused furo[3,2-c]pyridine skeleton requires precise and efficient synthetic methodologies. While numerous routes can be envisioned, a prevalent and robust strategy involves a palladium- and copper-catalyzed cascade reaction.[3]
Causality in Synthesis: This approach is favored in discovery chemistry for its convergence and efficiency. It begins with a Sonogashira coupling, a reliable method for forming carbon-carbon bonds between sp and sp² hybridized carbons. This is immediately followed by an intramolecular 5-endo-dig cyclization. The choice of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is critical for the initial coupling, while the copper(I) co-catalyst facilitates the activation of the terminal alkyne. The subsequent cyclization to form the furan ring is driven by the favorable proximity of the reacting groups, yielding the desired heterocyclic core in a single operational sequence.[3]
General Experimental Protocol: Sonogashira Coupling and Cyclization
This protocol describes a foundational method for synthesizing the Furo[3,2-c]pyridine core. It is a self-validating system where progress can be monitored by standard analytical techniques.
-
Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with 4-hydroxy-3-iodopyridine (1.0 eq).
-
Reagent Addition: Add a suitable solvent (e.g., anhydrous DMF), followed by the terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper co-catalyst like CuI (0.1 eq), and a base, typically an amine such as diisopropylamine (2.5 eq).[3]
-
Reaction Execution: Heat the reaction mixture to a temperature sufficient to drive the reaction, for instance, 70°C.[3]
-
In-Process Control (Trustworthiness): Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or LC-MS analysis. The disappearance of the starting iodopyridine is a key indicator of reaction completion.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up to remove inorganic salts and the solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Furo[3,2-c]pyridine derivative.
Framework for Biological Evaluation and Target Validation
To assess the therapeutic potential of new Furo[3,2-c]pyridine analogs, a systematic biological evaluation is essential. This involves a tiered approach, starting with broad cytotoxicity screening followed by specific mechanistic studies.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a robust method to determine the general cytotoxic effects of a compound against a panel of human cancer cell lines.
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Furo[3,2-c]pyridine test compound in culture medium. Treat the cells with these dilutions for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Target Pathway Modulation (Western Blotting)
This protocol is a cornerstone for validating whether a compound affects a specific signaling pathway, such as JAK/STAT.
-
Cell Lysis: Treat cells with the test compound at a relevant concentration (e.g., near its IC₅₀) for a defined period. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-STAT3 and anti-total-STAT3).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Interpretation: A decrease in the ratio of phosphorylated STAT3 to total STAT3 in compound-treated cells compared to the control would confirm inhibition of the JAK/STAT pathway.
Conclusion and Future Outlook
Furo[3,2-c]pyridin-6-ylmethanol represents a valuable entry point into a therapeutically significant class of heterocyclic compounds. While this specific molecule serves as a foundational building block, its true potential lies in its utility as a scaffold for the creation of diverse chemical libraries. The synthetic and evaluative frameworks detailed in this guide provide a robust blueprint for such endeavors.
Future research should focus on the strategic derivatization of the Furo[3,2-c]pyridin-6-ylmethanol core to systematically explore structure-activity relationships (SAR). By modifying the hydroxymethyl group and substituting other positions on the heterocyclic ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation kinase inhibitors and other targeted therapies.
References
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]
-
ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]
-
Blake, J. F., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(13), 3369-3387. Retrieved from [Link]
-
ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]
Sources
- 1. Furo[3,2-c]pyridin-6-ylmethanol|CAS 117013-84-0 [benchchem.com]
- 2. 117013-84-0|Furo[3,2-c]pyridin-6-ylmethanol|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
